Pan-Aurora Inhibition Profile vs. Selective Aurora A Inhibitors (Alisertib, MK-5108)
Tozasertib exhibits a pan-Aurora kinase inhibition profile with Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C), yielding an Aurora A-to-B selectivity ratio of approximately 30-fold [1]. In contrast, Alisertib (MLN8237) shows an IC50 of 1.2 nM for Aurora A with >200-fold selectivity over Aurora B [2], while MK-5108 (VX-689) demonstrates an IC50 of 0.064 nM for Aurora A with 220-fold selectivity over Aurora B and 190-fold over Aurora C . This differential selectivity translates to distinct biological phenotypes: Tozasertib induces G2/M arrest, endoreduplication, and apoptosis—an Aurora B-like inhibitory phenotype—at a cellular IC50 of approximately 300 nM in BaF3 cells , whereas highly selective Aurora A inhibitors may not recapitulate this pan-inhibitory mitotic catastrophe signature.
| Evidence Dimension | Aurora kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Aurora A: Ki = 0.6 nM; Aurora B: Ki = 18 nM; Aurora C: Ki = 4.6 nM; Selectivity (A/B) ≈ 30-fold |
| Comparator Or Baseline | Alisertib (MLN8237): Aurora A IC50 = 1.2 nM, >200-fold selective over Aurora B; MK-5108 (VX-689): Aurora A IC50 = 0.064 nM, 220-fold selective over Aurora B |
| Quantified Difference | Tozasertib is 30-fold selective for Aurora A over B; Alisertib is >200-fold selective; MK-5108 is 220-fold selective. |
| Conditions | Cell-free biochemical assays using recombinant kinases; Ki and IC50 determinations |
Why This Matters
Investigators requiring simultaneous inhibition of Aurora A, B, and C to induce polyploidy and mitotic catastrophe should select Tozasertib; those seeking Aurora A-specific effects without Aurora B-mediated toxicity should consider Alisertib or MK-5108.
- [1] Harrington, E. A., Bebbington, D., Moore, J., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262-267. DOI: 10.1038/nm1003 View Source
- [2] Manfredi, M. G., Ecsedy, J. A., Meetze, K. A., et al. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(10), 4106-4111. DOI: 10.1073/pnas.0608798104 View Source
